molecular formula C21H14ClNO3S B4186412 [4-(1,3-Benzothiazol-2-yl)-2-chloro-6-methoxyphenyl] benzoate

[4-(1,3-Benzothiazol-2-yl)-2-chloro-6-methoxyphenyl] benzoate

Cat. No.: B4186412
M. Wt: 395.9 g/mol
InChI Key: YWGIJRPZHLJGRH-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)-2-chloro-6-methoxyphenyl benzoate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

The synthesis of [4-(1,3-Benzothiazol-2-yl)-2-chloro-6-methoxyphenyl] benzoate typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of catalysts such as sodium metabisulfite and solvents like ethanol or acetic acid . Industrial production methods may involve one-pot multicomponent reactions, microwave irradiation, or molecular hybridization techniques to enhance yield and efficiency .

Chemical Reactions Analysis

4-(1,3-Benzothiazol-2-yl)-2-chloro-6-methoxyphenyl benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of [4-(1,3-Benzothiazol-2-yl)-2-chloro-6-methoxyphenyl] benzoate involves its interaction with specific molecular targets and pathways. For instance, in anti-tubercular activity, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell . In anti-cancer activity, the compound may induce apoptosis in cancer cells by interacting with specific signaling pathways and proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

4-(1,3-Benzothiazol-2-yl)-2-chloro-6-methoxyphenyl benzoate can be compared with other benzothiazole derivatives such as:

The uniqueness of [4-(1,3-Benzothiazol-2-yl)-2-chloro-6-methoxyphenyl] benzoate lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO3S/c1-25-17-12-14(20-23-16-9-5-6-10-18(16)27-20)11-15(22)19(17)26-21(24)13-7-3-2-4-8-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGIJRPZHLJGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3S2)Cl)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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